4-((4-Chlorobenzyl)oxy)-N'-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
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Overview
Description
4-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide is a chemical compound with the molecular formula C24H21ClN2O2 and a molecular weight of 404.9 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group, a phenyl group, and a benzohydrazide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to involve the inhibition of specific enzymes or the activation of certain receptors .
Comparison with Similar Compounds
4-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide can be compared with other similar compounds, such as:
4-((4-Chlorobenzyl)oxy)-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide: This compound has a similar structure but differs in the position of the methyl group.
3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-(2-methyl-3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide: This compound has a pyrazole ring instead of a benzohydrazide moiety.
These compounds share similar chemical properties but may differ in their biological activities and applications.
Properties
CAS No. |
769148-56-3 |
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Molecular Formula |
C24H21ClN2O2 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C24H21ClN2O2/c1-18(15-19-5-3-2-4-6-19)16-26-27-24(28)21-9-13-23(14-10-21)29-17-20-7-11-22(25)12-8-20/h2-16H,17H2,1H3,(H,27,28)/b18-15-,26-16+ |
InChI Key |
LXKXUBIRXZUYCI-BIJLSAQLSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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